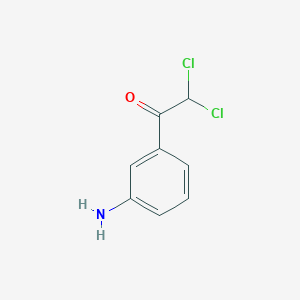
1-(3-Aminophenyl)-2,2-dichloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminophenyl)-2,2-dichloroethanone is an organic compound characterized by the presence of an aminophenyl group attached to a dichloroethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-dichloroethanone typically involves the reaction of 3-aminophenyl derivatives with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)-2,2-dichloroethanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-(3-Aminophenyl)-2,2-dichloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethanone moiety to a more reduced form, such as an alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
Based on the search results, here's what can be gathered regarding the applications of the compound 1-(3-Aminophenyl)-2,2-dichloroethan-1-one:
This compound is a chemical compound with the molecular formula C8H7Cl2NO . PubChem identifies it with the CID number 45081008 . Synonyms for this compound include 1-(3-Aminophenyl)-2,2-dichloroethanone, and it is also identified by CAS number 27700-45-4 .
While the search results do not directly detail specific applications of this compound, they do point to the use of related aminophenyl compounds in various scientific and pharmaceutical applications:
- EphA2 and HDAC Dual Inhibitors: 1-(2-Aminophenyl)-3-arylurea derivatives have been synthesized and evaluated as Ephrin type-A receptor 2 (EphA2) and histone deacetylases (HDACs) kinase inhibitors . Several compounds in this series demonstrated inhibitory activity against both EphA2 and HDAC, with potential antiproliferative activities against human cancer cell lines .
- (2-aminophenyl)chalcones: (2-aminophenyl)chalcones are used in the synthesis of styrylquinoline–chalcone hybrids .
- 4-(4-aminophenyl) morpholin-3-one: Preparation methods for 4-(4-aminophenyl) morpholin-3-one involve using p-nitroaniline as a raw material and performing a series of reactions including amidation, catalytic hydrogenation, halogenation/sulfonylation, and condensation cyclization . The process ultimately leads to the target product with high purity and yield .
- 3-aroyl-1-arylpyrrole (ARAP) derivatives: These derivatives, related to aminophenyl compounds, have been synthesized as potential anticancer agents . They show inhibition of tubulin polymerization and cancer cell growth .
- Biphenyl derivatives: Biphenyl derivatives have biological activities, such as antipyretic and anti-inflammatory properties . Examples include fenbufen and flurbiprofen, which are non-steroidal anti-inflammatory drugs (NSAIDs) .
作用机制
The mechanism of action of 1-(3-Aminophenyl)-2,2-dichloroethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The dichloroethanone moiety is believed to play a crucial role in its activity, potentially through covalent modification of target proteins or other biomolecules.
相似化合物的比较
1-(3-Aminophenyl)ethanone: Lacks the dichloro groups, resulting in different chemical reactivity and biological activity.
1-(3-Aminophenyl)-2-chloroethanone: Contains only one chlorine atom, which may alter its chemical and biological properties.
1-(3-Aminophenyl)-2,2-dibromoethanone: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness: 1-(3-Aminophenyl)-2,2-dichloroethanone is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The dichloroethanone moiety provides distinct properties that are not observed in similar compounds with different halogen substitutions.
生物活性
1-(3-Aminophenyl)-2,2-dichloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound features an amino group attached to a phenyl ring and a dichloroethanone moiety. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the dichloroethanone moiety : This can be achieved through chlorination reactions.
- Amine substitution : The introduction of the amino group at the meta position on the phenyl ring is crucial for enhancing biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. The presence of electron-withdrawing groups like chlorine enhances this activity by stabilizing the compound's interaction with tubulin .
- Cytotoxicity : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma and hepatocellular carcinoma .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Inhibition Studies : Research has indicated that related compounds exhibit antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria. The dichloro substitution is believed to enhance these activities through increased membrane permeability .
Case Studies
Several notable studies highlight the biological activity of this compound:
属性
CAS 编号 |
27700-45-4 |
|---|---|
分子式 |
C8H7Cl2NO |
分子量 |
204.05 g/mol |
IUPAC 名称 |
1-(3-aminophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2 |
InChI 键 |
JRRYMSJCAVMOKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















